WIN 62,577

Description

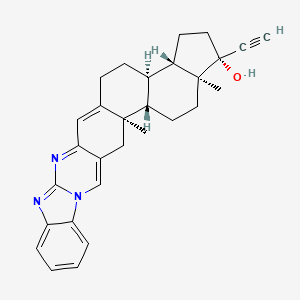

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,7S,8R,11S,12R)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,15,17,20-22,33H,9-14,16H2,2-3H3/t20-,21+,22+,27+,28+,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCYJDNOPAFFOW-XOAARHKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568483 | |

| Record name | (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138091-43-7 | |

| Record name | (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WIN 62,577

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62,577 is a multifaceted pharmacological agent demonstrating a complex mechanism of action. Primarily recognized as a potent, species-selective antagonist of the tachykinin NK1 receptor, it exhibits high affinity for the rat NK1 receptor but not the human counterpart. Concurrently, this compound functions as a positive allosteric modulator of the muscarinic M3 acetylcholine (B1216132) receptor, enhancing the affinity of the endogenous ligand, acetylcholine. Furthermore, recent studies have elucidated its potent antiviral properties, specifically as an inhibitor of the main protease (Mpro) of SARS-CoV-2. This guide provides a comprehensive technical overview of these distinct yet concurrent mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Tachykinin NK1 Receptor Antagonism

This compound acts as a competitive antagonist at the tachykinin NK1 receptor, with a pronounced selectivity for the rat isoform. This antagonism blocks the physiological effects of the endogenous ligand, Substance P (SP).

Quantitative Data: Binding Affinity

The antagonist potency of this compound at the rat NK1 receptor has been determined through radioligand binding assays.

| Compound | Receptor | Species | Assay Type | Ki (nM) |

| This compound | NK1 | Rat | [³H]-Substance P competition | ~1-10 |

Note: Specific Ki values can vary between studies and experimental conditions. The provided value is an approximate range based on available literature.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the rat NK1 receptor.

Materials:

-

Membrane preparations from rat brain tissue or cells expressing the rat NK1 receptor.

-

[³H]-Substance P (radioligand).

-

Unlabeled this compound (competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and protease inhibitors).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of [³H]-Substance P with the membrane preparation in the assay buffer.

-

Add increasing concentrations of unlabeled this compound to compete for binding to the NK1 receptor.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Diagram

Caption: Antagonism of the NK1 Receptor Signaling Pathway by this compound.

Muscarinic M3 Receptor Allosteric Modulation

This compound acts as a positive allosteric modulator (PAM) at the muscarinic M3 acetylcholine receptor. It binds to a site topographically distinct from the orthosteric binding site for acetylcholine (ACh), thereby increasing the affinity and/or efficacy of ACh.

Quantitative Data: Allosteric Effects

The allosteric effects of this compound on muscarinic receptors have been characterized in radioligand binding studies.[1]

| Receptor Subtype | Ligand | Cooperativity with [³H]NMS | Cooperativity with Acetylcholine | Log Affinity (KA) |

| M1 | This compound | Negative | Neutral | ~5.5 |

| M2 | This compound | Negative | Negative | ~6.0 |

| M3 | This compound | Neutral | Positive | ~6.2 |

| M4 | This compound | Negative | Negative | ~5.8 |

Data extracted from Lazareno et al., 2002, Molecular Pharmacology.[1]

Experimental Protocol: Allosteric Radioligand Binding Assay

Objective: To characterize the allosteric modulation of this compound on acetylcholine (ACh) binding to the M3 receptor.

Materials:

-

Membranes from cells expressing the human M3 receptor.

-

[³H]-N-methylscopolamine ([³H]NMS) (a muscarinic antagonist radioligand).

-

Unlabeled acetylcholine (ACh).

-

Unlabeled this compound.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

GTPγS (optional, for functional assays).

-

Standard laboratory equipment for radioligand binding assays.

Procedure:

-

Competition Binding Assay: Perform a competition binding assay with a fixed concentration of [³H]NMS and increasing concentrations of ACh in the absence and presence of a fixed concentration of this compound.

-

Data Analysis: Analyze the data using a non-linear regression model to determine the effect of this compound on the IC₅₀ of ACh. A leftward shift in the ACh competition curve in the presence of this compound indicates positive cooperativity.

-

Quantification of Cooperativity: The degree of allosteric modulation can be quantified by calculating the cooperativity factor (α), where α > 1 indicates positive cooperativity. This can be derived from the fold shift in the agonist's affinity.

Signaling Pathway Diagram

Caption: Positive Allosteric Modulation of the M3 Receptor by this compound.

Antiviral Activity against SARS-CoV-2

Recent research has identified this compound as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus.

Quantitative Data: Enzyme Inhibition

| Compound | Target | Virus | Assay Type | IC₅₀ (µM) |

| This compound | Main Protease (Mpro) | SARS-CoV-2 | FRET-based enzymatic assay | ~5-15 |

Note: The IC₅₀ value is an approximation based on emerging research and may vary.

Experimental Protocol: FRET-based Mpro Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro.

-

Fluorogenic substrate containing a cleavage site for Mpro, flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl).

-

This compound.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Fluorescence plate reader.

Procedure:

-

Pre-incubate the recombinant Mpro with varying concentrations of this compound in the assay buffer.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate by Mpro separates the donor and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Logical Relationship Diagram

References

The Discovery and Synthesis of WIN 62,577: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62,577 is a non-steroidal, small molecule that has garnered interest in the scientific community for its dual activity as a potent, species-selective antagonist of the neurokinin-1 (NK1) receptor and as an allosteric modulator of muscarinic M3 receptors.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers and professionals in drug development.

Discovery and Biological Activity

Initially identified as a potent and centrally active antagonist at rat NK1 receptors, this compound, with the chemical name 17-beta-hydroxy-17-alpha-ethynyl-delta(4)-androstano[3,2-b]pyrimido[1,2-a]benzimidazole, was found to be less active at the human NK1 receptor.[4] Subsequent research revealed its significant interaction with muscarinic acetylcholine (B1216132) receptors (M1-M4), where it acts as an allosteric enhancer of acetylcholine affinity, particularly at the M3 receptor subtype.[4] This allosteric modulation suggests that this compound binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds.[5]

Quantitative Biological Data

The biological activity of this compound has been characterized through various binding assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Affinity of this compound for Muscarinic Receptors

| Receptor Subtype | Log Affinity (KA) |

| M1 | 5.0 - 6.7 |

| M2 | 5.0 - 6.7 |

| M3 | 5.0 - 6.7 |

| M4 | 5.0 - 6.7 |

Data extracted from Lazareno et al., 2002.[4] The log affinities represent the negative logarithm of the equilibrium dissociation constant (KA) for the unliganded receptor.

Table 2: Cooperativity of this compound with Orthosteric Ligands at Muscarinic Receptors

| Receptor Subtype | Cooperativity with [3H]NMS | Cooperativity with Acetylcholine |

| M1 | Negative/Neutral | Positive/Negative/Neutral |

| M2 | Negative/Neutral | Positive/Negative/Neutral |

| M3 | Neutral | Positive (Enhancer) |

| M4 | Negative/Neutral | Positive/Negative/Neutral |

Data summarized from Lazareno et al., 2002.[4] Cooperativity describes the ability of this compound to alter the binding affinity of the primary ligand.

Chemical Synthesis

While a specific publication detailing the synthesis of this compound has not been identified, the synthesis of the androstano[3,2-b]pyrimido[1,2-a]benzimidazole scaffold has been described. The following is a likely synthetic route based on published methodologies for analogous compounds.

The synthesis commences with a dihydroethisterone skeleton. The key step involves the condensation of a 2-hydroxymethylene-3-oxo-steroid intermediate with 2-aminobenzimidazole (B67599) to form the fused pyrimido[1,2-a]benzimidazole (B3050247) ring system.[6]

Experimental Workflow for the Synthesis of the Core Scaffold

Caption: Proposed synthetic workflow for the androstano[3,2-b]pyrimido[1,2-a]benzimidazole core.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: antagonism of the NK1 receptor and allosteric modulation of the M3 muscarinic receptor.

NK1 Receptor Antagonism

As an antagonist of the NK1 receptor, this compound blocks the binding of the endogenous ligand, Substance P. This action inhibits the downstream signaling cascade typically initiated by Substance P binding, which is involved in processes such as pain transmission and inflammation.

Caption: NK1 receptor signaling pathway and its inhibition by this compound.

M3 Muscarinic Receptor Allosteric Modulation

This compound acts as a positive allosteric modulator (PAM) at the M3 muscarinic receptor. It binds to a site distinct from the acetylcholine binding site and enhances the affinity and/or efficacy of acetylcholine. This potentiation of the M3 receptor signaling can lead to various physiological responses, including smooth muscle contraction and glandular secretion.

Caption: Allosteric modulation of the M3 muscarinic receptor signaling by this compound.

Experimental Protocols

Radioligand Binding Assays for Muscarinic Receptors

The interaction of this compound with muscarinic receptors was studied using equilibrium and nonequilibrium radioligand binding methods as described by Lazareno et al. (2002).[4]

Equilibrium Competition Binding:

-

Membrane Preparation: Prepare cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human M1, M2, M3, or M4 muscarinic receptor subtypes.

-

Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS), at a physiological pH.

-

Radioligand: Utilize a high-affinity muscarinic antagonist radioligand, such as [3H]N-methylscopolamine ([3H]NMS).

-

Incubation: Incubate the cell membranes with a fixed concentration of [3H]NMS and varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (Ki) of this compound.

[3H]NMS Dissociation Rate:

-

Equilibration: Pre-incubate the cell membranes with [3H]NMS to allow for binding to reach equilibrium.

-

Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a high concentration of an unlabeled muscarinic antagonist (e.g., atropine) in the presence or absence of this compound.

-

Time Course: At various time points, terminate the reaction by rapid filtration and measure the remaining bound radioactivity.

-

Data Analysis: Analyze the dissociation data to determine the off-rate (koff) of [3H]NMS in the presence and absence of this compound to assess cooperativity.

General Protocol for Synthesis of the Androstano[3,2-b]pyrimido[1,2-a]benzimidazole Scaffold

The following is a generalized protocol based on the work of Venepalli et al. (1992) and Ponticello et al. (1992).[6][7]

-

Formylation of the Steroid Ketone: Dissolve the starting steroid (e.g., a dihydroethisterone derivative) in a suitable solvent such as benzene (B151609) or toluene. Add an excess of ethyl formate and a strong base like sodium methoxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with acid and extract the product. Purify the resulting 2-hydroxymethylene-3-oxo-steroid intermediate by chromatography or crystallization.

-

Condensation and Cyclization: To a solution of the 2-hydroxymethylene-3-oxo-steroid in glacial acetic acid, add an equimolar amount of 2-aminobenzimidazole. Reflux the mixture for several hours until the reaction is complete. Cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water, and dry. Purify the final androstano[3,2-b]pyrimido[1,2-a]benzimidazole product by recrystallization or column chromatography.

Conclusion

This compound is a fascinating molecule with a dual mechanism of action that makes it a valuable tool for pharmacological research. Its synthesis, likely achieved through a condensation reaction of a functionalized steroid with 2-aminobenzimidazole, yields a rigid scaffold that allows for its specific interactions with both the NK1 and M3 receptors. The detailed understanding of its synthesis and biological activity provides a solid foundation for further investigation into its therapeutic potential and for the design of new, more selective modulators of these important receptor systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New steroidal heterocycles: androstano[3,2-b](pyrimido[1,2-a]benzimidazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and substance P receptor binding activity of androstano[3,2-b]pyrimido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

WIN 62,577: A Technical Guide to its Function as a Non-Human NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WIN 62,577, a potent and species-selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. This document details its mechanism of action, key quantitative data (presented with representative values), and the experimental protocols utilized for its characterization. Furthermore, it visualizes the core signaling pathways and experimental workflows relevant to the study of NK1 receptor antagonists.

Introduction to this compound and the NK1 Receptor

The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its primary endogenous ligand is the neuropeptide Substance P (SP). This compound is a synthetic, non-peptide molecule that has been identified as a potent antagonist of the NK1 receptor, with marked selectivity for non-human species, particularly rodents such as rats and guinea pigs, while exhibiting low affinity for the human NK1 receptor.[2] This species selectivity makes this compound a valuable tool for preclinical research aimed at understanding the physiological roles of the NK1 receptor in various animal models of disease. Beyond its NK1 receptor antagonism, this compound has also been shown to interact with muscarinic acetylcholine (B1216132) receptors.[2]

Quantitative Data Presentation

The following tables summarize representative quantitative data for a potent, non-human selective NK1 receptor antagonist like this compound. It is important to note that the exact values for this compound may vary between studies and specific experimental conditions.

Table 1: Radioligand Binding Affinity

| Parameter | Species | Radioligand | Tissue/Cell Preparation | Value (nM) |

| Ki | Rat | [³H]-Substance P | Brain Membranes | < 10 |

| IC₅₀ | Rat | [³H]-Substance P | Brain Membranes | < 20 |

| Ki | Guinea Pig | [¹²⁵I]-Substance P | Ileum Membranes | < 15 |

| IC₅₀ | Guinea Pig | [¹²⁵I]-Substance P | Ileum Membranes | < 30 |

Note: These are representative values for a potent non-human NK1 receptor antagonist and are intended for illustrative purposes.

Table 2: In Vitro Functional Antagonism

| Parameter | Species | Assay | Agonist | Value |

| pA₂ | Guinea Pig | Ileum Contraction | Substance P | ~8.5 |

| IC₅₀ | Rat | Substance P-induced Ca²⁺ Mobilization | Substance P | < 50 nM |

Note: These are representative values for a potent non-human NK1 receptor antagonist and are intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound as a non-human NK1 receptor antagonist are provided below.

Radioligand Binding Assay (Rat Brain Membranes)

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK1 receptor in rat brain tissue.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin

-

Radioligand: [³H]-Substance P

-

Non-labeled Ligand: Substance P (for determination of non-specific binding)

-

This compound

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add Assay Buffer, a fixed concentration of [³H]-Substance P (typically at its Kd concentration), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.

-

Initiate the binding reaction by adding the rat brain membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration of the well contents through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Guinea Pig Ileum Contraction Assay

This functional assay measures the potency (pA₂) of this compound in antagonizing Substance P-induced smooth muscle contraction in isolated guinea pig ileum.

Materials:

-

Guinea pig ileum

-

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

-

Substance P

-

This compound

-

Organ bath setup with an isotonic transducer

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and place it in oxygenated Krebs-Henseleit solution.

-

Mount the ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

-

Assay Protocol:

-

Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period.

-

In the presence of this compound, obtain a second cumulative concentration-response curve for Substance P.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the contractile responses and plot them against the logarithm of the agonist concentration.

-

Determine the EC₅₀ values for Substance P in the absence and presence of different concentrations of this compound.

-

Calculate the dose ratio for each concentration of this compound.

-

Construct a Schild plot and determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

-

Mandatory Visualizations

Signaling Pathways

The NK1 receptor primarily signals through the Gq/11 and Gs G-protein pathways upon activation by Substance P. This compound, as an antagonist, blocks these downstream signaling events.

Caption: NK1 Receptor Signaling Pathways and Antagonism by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel NK1 receptor antagonist like this compound.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound serves as a critical pharmacological tool for the in-depth investigation of the NK1 receptor's role in non-human physiological and pathological models. Its potent and species-selective antagonist activity allows for the elucidation of NK1 receptor-mediated pathways without the confounding effects on the human receptor subtype. The experimental protocols and data presented in this guide provide a framework for the comprehensive characterization of such compounds, facilitating further research and development in the field of neurokinin receptor pharmacology.

References

Allosteric Modulation of Muscarinic Receptors by WIN 62,577: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the allosteric modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) by the compound WIN 62,577. Initially identified as a rat-specific neurokinin NK1 receptor antagonist, this compound has been demonstrated to act as an allosteric modulator at M1-M4 muscarinic receptors.[1] Notably, it functions as an allosteric enhancer of acetylcholine (ACh) affinity at the M3 receptor subtype.[1][2] This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Allosteric Modulation of Muscarinic Receptors

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] While orthosteric ligands bind to the highly conserved acetylcholine binding site, allosteric modulators bind to a topographically distinct site on the receptor.[3] This interaction can alter the receptor's conformation, leading to a change in the affinity and/or efficacy of the orthosteric ligand.[3] Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or neutral, depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. The study of allosteric modulators like this compound is of significant interest as they may offer greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.

Quantitative Data: Binding Affinities and Cooperativity of this compound

The interaction of this compound with muscarinic receptors has been characterized using radioligand binding studies, with the data being consistent with the allosteric ternary complex model.[2] The compound exhibits a range of affinities and cooperativities across the M1-M4 receptor subtypes.

Table 1: Allosteric Profile of this compound at Muscarinic Receptors

| Receptor Subtype | Log Affinity (pKb) of this compound | Cooperativity with Acetylcholine (α) | Effect on [3H]NMS Dissociation | Reference |

| M1 | 5.0 - 6.7 | Negative to Neutral | Not specified | [2] |

| M2 | 5.0 - 6.7 | Negative to Neutral | Not specified | [2] |

| M3 | 5.0 - 6.7 | Positive (approx. 2-fold enhancement of ACh affinity) | No effect | [2] |

| M4 | 5.0 - 6.7 | Negative to Neutral | Not specified | [2] |

| M5 | Not specified | Not specified | Not specified |

Note: The log affinities are presented as a range as reported in the literature for WIN compounds. Specific values for this compound at each subtype were not individually detailed in the reviewed literature. The positive cooperativity at the M3 receptor indicates that this compound enhances the binding of acetylcholine.[2]

Signaling Pathways

Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. The M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. The allosteric modulation by this compound, particularly at the M3 receptor, is expected to enhance the Gq/11 signaling pathway in the presence of acetylcholine.

Experimental Protocols

The characterization of this compound as an allosteric modulator of muscarinic receptors involves radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for the receptor and its cooperativity with orthosteric ligands.

Objective: To determine the equilibrium dissociation constant (Kb) of this compound and the cooperativity factor (α) with acetylcholine.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Unlabeled ligands: Acetylcholine (ACh), Atropine (for non-specific binding).

-

This compound.

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound and acetylcholine in assay buffer.

-

Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]NMS (typically near its Kd value), and varying concentrations of this compound in the absence and presence of a fixed concentration of acetylcholine.

-

Equilibrium: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression, fitting to an allosteric ternary complex model to determine the Kb of this compound and the cooperativity factor (α).

Functional Assays

Functional assays measure the effect of this compound on the cellular response to agonist stimulation.

Objective: To determine the effect of this compound on the potency (EC50) and efficacy (Emax) of acetylcholine-induced calcium release.

Materials:

-

Whole cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Acetylcholine.

-

This compound.

-

Assay Buffer (e.g., HBSS).

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Agonist Addition: Add varying concentrations of acetylcholine to the wells using the plate reader's injection system.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the acetylcholine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values in the absence and presence of this compound.

Objective: To determine the effect of this compound on the potency (EC50) and efficacy (Emax) of acetylcholine-stimulated [35S]GTPγS binding.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

[35S]GTPγS.

-

Acetylcholine.

-

This compound.

-

GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, [35S]GTPγS, GDP, and varying concentrations of this compound with varying concentrations of acetylcholine.

-

Equilibrium: Incubate the plates at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the acetylcholine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound serves as a valuable pharmacological tool for studying the allosteric modulation of muscarinic receptors. Its positive cooperativity with acetylcholine at M3 receptors highlights the potential for developing subtype-selective allosteric modulators with therapeutic applications. The data and protocols presented in this guide provide a foundation for further investigation into the mechanism of action and potential physiological roles of this compound and other allosteric modulators of muscarinic receptors. Further research is warranted to fully elucidate the binding site of this compound and its functional consequences across all muscarinic receptor subtypes.

References

An In-Depth Technical Guide to the Chemical and Pharmacological Profile of WIN 62,577

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62,577 is a complex synthetic molecule with a dual pharmacological profile, acting as a potent, species-selective antagonist of the tachykinin NK1 receptor and as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its intricate interactions with its biological targets. Detailed experimental protocols for assays relevant to its characterization and diagrams of the associated signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a structurally complex, non-peptide molecule. Its core is a steroidal androstane (B1237026) framework fused with a pyrimido[1,2-a]benzimidazole (B3050247) moiety.

Chemical Structure:

(A 2D chemical structure image would be placed here in a formal whitepaper)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzoimidazo[2,1-b]cyclopentanaphtho[1,2-g]quinazolin-1-ol | |

| Molecular Formula | C₂₉H₃₁N₃O | |

| Molecular Weight | 437.58 g/mol | |

| CAS Number | 144177-32-2 or 138091-43-7* | |

| Appearance | Solid, yellow powder | |

| Solubility | Soluble in DMSO. Insoluble in water. | |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C | |

| InChI Key | YBCYJDNOPAFFOW-XOAARHKISA-N |

*Note on CAS Number: There is a discrepancy in the literature and commercial sources regarding the CAS number for this compound, with both 144177-32-2 and 138091-43-7 being cited. Researchers should verify the specific batch information from their supplier.

Pharmacological Profile

This compound exhibits a fascinating dual pharmacology, acting on two distinct G-protein coupled receptor (GPCR) families.

Tachykinin NK1 Receptor Antagonism (Species-Selective)

This compound is a potent antagonist of the tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P. This antagonism is, however, highly species-selective, with high affinity for the rat NK1 receptor and significantly lower affinity for the human NK1 receptor. This property makes it a valuable tool for preclinical research in rat models but limits its direct translational potential to humans as an NK1 antagonist.

Table 2: NK1 Receptor Binding Affinity of this compound

| Species | Receptor | Assay Type | Parameter | Value |

| Rat | NK1 | Not Specified | Potent Antagonist | Not specified |

| Human | NK1 | Not Specified | Low Affinity | Not specified |

Allosteric Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

In addition to its effects on the NK1 receptor, this compound functions as an allosteric modulator of muscarinic acetylcholine receptors. It does not bind to the primary acetylcholine binding site (the orthosteric site) but rather to a distinct, secondary (allosteric) site on the receptor. This binding modulates the receptor's response to acetylcholine. This compound has been shown to be an allosteric enhancer of acetylcholine affinity at M3 receptors and also interacts with M1, M2, and M4 subtypes.

Table 3: Muscarinic Acetylcholine Receptor Binding Properties of this compound

| Receptor Subtype | Interaction Type | Parameter | Value (log affinity) |

| M1 | Allosteric Modulator | Log Affinity | 5 to 6.7 |

| M2 | Allosteric Modulator | Log Affinity | 5 to 6.7 |

| M3 | Allosteric Enhancer | Log Affinity | 5 to 6.7 |

| M4 | Allosteric Modulator | Log Affinity | 5 to 6.7 |

Signaling Pathways

NK1 Receptor Signaling and Antagonism by this compound

The NK1 receptor is a Gq-protein coupled receptor. Binding of its endogenous ligand, Substance P, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels. This compound, as a competitive antagonist in rats, would block the binding of Substance P to the NK1 receptor, thereby inhibiting this downstream signaling.

M3 Muscarinic Receptor Signaling and Allosteric Modulation by this compound

The M3 muscarinic receptor is also a Gq-coupled receptor. Its activation by acetylcholine (ACh) triggers a similar signaling cascade to the NK1 receptor. This compound, as a positive allosteric modulator, binds to a site on the M3 receptor that is different from the ACh binding site. This binding is thought to induce a conformational change in the receptor that increases its affinity for ACh, thereby enhancing the downstream signaling response to a given concentration of the endogenous agonist.

Experimental Protocols

The following are generalized protocols for key assays used to characterize compounds like this compound. Specific details may need to be optimized for the particular cell line and equipment used.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors using [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist radioligand.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-NMS.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: this compound.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cultured cells expressing the target muscarinic receptor subtype. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membranes, [³H]-NMS, and assay buffer.

-

Non-specific Binding (NSB): Membranes, [³H]-NMS, and atropine.

-

Competition: Membranes, [³H]-NMS, and serial dilutions of this compound.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the binding by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of this compound to modulate agonist-induced increases in intracellular calcium via Gq-coupled receptors like the NK1 and M3 receptors.

Materials:

-

Cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Agonist (Substance P for NK1, Acetylcholine for M3).

-

Test compound: this compound.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed cells into the microplates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer (containing probenecid if necessary) in the dark at 37°C for 45-60 minutes.

-

Compound Addition:

-

For Antagonism (NK1): Add various concentrations of this compound to the wells and incubate for a short period. Then, add a fixed concentration of Substance P.

-

For Allosteric Modulation (M3): Add various concentrations of this compound. Then, add a dose-response curve of acetylcholine.

-

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. For antagonism, calculate the IC₅₀ of this compound. For allosteric modulation, analyze the shift in the acetylcholine dose-response curve in the presence of this compound to determine the change in EC₅₀ and maximal response.

Conclusion

This compound is a multifaceted pharmacological tool with a unique profile of species-selective NK1 receptor antagonism and allosteric modulation of muscarinic acetylcholine receptors. Its complex structure and dual activity make it a subject of interest for understanding the intricacies of GPCR function and for the development of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in their exploration of this and similar compounds.

Species Selectivity of WIN 62,577 for the Rat Neurokinin-1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62,577 is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. It is characterized by a notable species selectivity, demonstrating high potency for the rat NK1 receptor while exhibiting significantly lower affinity for the human NK1 receptor.[1][2][3] This document provides a technical guide on the species selectivity of this compound, summarizing available data, outlining typical experimental protocols for receptor binding studies, and visualizing key pathways and workflows.

Data Presentation

For the purposes of comparison and context, the following table provides a general representation of the expected binding affinity profile for this compound based on available qualitative descriptions.

Table 1: Qualitative Binding Affinity of this compound at NK1 Receptors

| Species | Receptor | Affinity (Ki or IC50) | Reference |

| Rat | NK1 | Potent (Specific values not available in cited literature) | [1][2] |

| Human | NK1 | Low Affinity (Specific values not available in cited literature) | [1][2] |

Experimental Protocols

The determination of binding affinity and selectivity of a compound like this compound for the rat NK1 receptor typically involves radioligand binding assays. Below is a detailed, representative methodology for such an experiment.

Radioligand Binding Assay for Rat NK1 Receptor

1. Materials and Reagents:

-

Biological Material: Rat brain tissue (e.g., cortex or striatum) or cell lines stably expressing the rat NK1 receptor.

-

Radioligand: A high-affinity NK1 receptor radioligand, such as [3H]-Substance P or a radioiodinated antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., unlabeled Substance P or a potent antagonist like Aprepitant).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Instrumentation: Homogenizer, refrigerated centrifuge, filtration apparatus, and a liquid scintillation counter.

2. Membrane Preparation:

-

Dissect and homogenize rat brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

3. Binding Assay:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.

-

Competitive Binding: Membranes + Radioligand + various concentrations of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

NK1 Receptor Signaling Pathway

The neurokinin-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

References

WIN 62,577 (CAS 144177-32-2): A Technical Guide on a Dual-Action Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62,577 is a complex synthetic molecule with a dual pharmacological profile. Primarily identified as a potent, species-specific antagonist of the rat neurokinin-1 (NK1) receptor, it does not exhibit significant affinity for the human NK1 receptor. Concurrently, this compound functions as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), notably as a positive allosteric modulator of acetylcholine affinity at the M3 subtype. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, pharmacological activity at its principal targets, and a summary of relevant experimental methodologies.

Physicochemical Properties

This compound is a steroidal derivative with a complex heterocyclic structure. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzo[1][2]imidazo[2,1-b]cyclopenta[2][3]naphtho[1,2-g]quinazolin-1-ol |

| CAS Number | 144177-32-2 |

| Molecular Formula | C₂₉H₃₁N₃O |

| Molecular Weight | 437.59 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Pharmacological Activity

The pharmacological profile of this compound is characterized by its interaction with two distinct receptor systems: the neurokinin receptors and the muscarinic acetylcholine receptors.

Neurokinin-1 (NK1) Receptor Antagonism

This compound is a potent antagonist of the rat neurokinin-1 (NK1) receptor.[4][5] This activity is species-specific, with no significant antagonism observed at the human NK1 receptor.[4][5] The quantitative data for its antagonist activity at the rat NK1 receptor is yet to be fully characterized in publicly available literature.

Allosteric Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

This compound interacts with M1-M4 muscarinic acetylcholine receptors as an allosteric modulator.[4][5] The nature of this modulation—positive, negative, or neutral cooperativity—varies depending on the receptor subtype.[4]

Table 1: Allosteric Modulation of Muscarinic Receptors by this compound

| Receptor Subtype | Log Affinity Range (WIN compounds) | Cooperativity with Acetylcholine | Quantitative Effect |

| M1 | 5 - 6.7[4] | Varies[4] | Not specified |

| M2 | 5 - 6.7[4] | Varies[4] | Not specified |

| M3 | 5 - 6.7[4] | Positive[4] | ~2-fold increase in acetylcholine affinity |

| M4 | 5 - 6.7[4] | Varies[4] | Not specified |

Note: The log affinity range is for the class of WIN compounds and not specific to this compound.

The positive allosteric modulation at the M3 receptor suggests that this compound enhances the binding of the endogenous ligand, acetylcholine. This interaction defines a second allosteric site on muscarinic receptors, distinct from the site where other allosteric modulators like gallamine (B1195388) and strychnine (B123637) bind.[4]

Signaling Pathways

The dual action of this compound implies its involvement in distinct signaling pathways.

NK1 Receptor Signaling

As an antagonist of the NK1 receptor, this compound would block the downstream signaling initiated by the binding of Substance P. This G-protein coupled receptor (GPCR) primarily couples through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of WIN 62,577

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the pharmacology of WIN 62,577. Comprehensive quantitative data, particularly from the key study by Lazareno et al. (2002), is not fully accessible in the public domain. Therefore, some specific values in the data tables are based on ranges reported in abstracts, and the experimental protocols provided are representative examples of the methodologies typically employed in such pharmacological studies.

Executive Summary

This compound is a steroidal derivative initially identified as a potent and species-selective antagonist of the tachykinin NK1 receptor, demonstrating high affinity for the rat and guinea pig receptors but not for the human ortholog.[1][2] Subsequent research revealed a second, complex pharmacological profile: this compound acts as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It interacts with M1-M4 subtypes and is notably characterized as an allosteric enhancer of acetylcholine (ACh) affinity at the M3 receptor.[1][2][3][4] This dual activity makes this compound a valuable tool for dissecting the physiological roles of both NK1 and muscarinic receptors. Its allosteric action on mAChRs is particularly noteworthy, as it binds to a second, distinct allosteric site, differing from the binding site of classical allosteric modulators like gallamine (B1195388) and strychnine.[1][2]

Mechanism of Action

The pharmacological activity of this compound is twofold:

2.1 Tachykinin NK1 Receptor Antagonism: this compound acts as a competitive antagonist at the tachykinin NK1 receptor. This action is species-selective, with high potency observed in rodents (e.g., rats) and guinea pigs.[1][2] It does not exhibit significant affinity for the human NK1 receptor.[1][2] This antagonism blocks the effects of the endogenous ligand, Substance P, which is involved in neurotransmission, inflammation, and smooth muscle contraction.

2.2 Allosteric Modulation of Muscarinic Acetylcholine Receptors: this compound interacts with a site on muscarinic receptors that is topographically distinct from the orthosteric binding site for acetylcholine.[1][2] This interaction allosterically modulates the binding and/or efficacy of orthosteric ligands. The nature of this modulation varies depending on the receptor subtype:

-

Positive, Negative, or Neutral Cooperativity: this compound can exhibit positive, negative, or neutral cooperativity with the binding of orthosteric ligands like [3H]N-methylscopolamine ([3H]NMS) and acetylcholine (ACh).[1][2]

-

M3 Receptor Enhancement: It is specifically described as an allosteric enhancer of ACh affinity at M3 receptors.[1][2]

-

Second Allosteric Site: Studies indicate that this compound and its analogs bind to a second, non-overlapping allosteric site, which is pharmacologically distinct from the site that binds gallamine and strychnine.[1][2]

-

No Effect on Dissociation Rate at M3: Despite its allosteric interaction, this compound does not affect the dissociation rate of [3H]NMS from M3 receptors.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Tachykinin NK1 Receptor Antagonist Activity

| Species | Assay | Agonist | pA2 Value | Reference |

| Guinea Pig | Ileum Contraction | Substance P | Data not available | [5] |

| Rat | Radioligand Binding | Not applicable | Data not available | [1][2] |

Table 2: Muscarinic Acetylcholine Receptor Allosteric Modulatory Activity

| Receptor Subtype | Species | Assay | Orthosteric Ligand | Log Affinity (pKi) | Cooperativity with ACh | Reference |

| M1 | Not specified | Radioligand Binding | [3H]NMS / ACh | 5.0 - 6.7 | Variable | [1][2] |

| M2 | Not specified | Radioligand Binding | [3H]NMS / ACh | 5.0 - 6.7 | Variable | [1][2] |

| M3 | Not specified | Radioligand Binding | [3H]NMS / ACh | 5.0 - 6.7 | Positive (Enhancer) | [1][2] |

| M4 | Not specified | Radioligand Binding | [3H]NMS / ACh | 5.0 - 6.7 | Variable | [1][2] |

*Note: Specific Ki and cooperativity factor (α) values for each receptor subtype are not available in the reviewed literature abstracts. The log affinity range is reported for the unliganded receptor.

Experimental Protocols

Detailed experimental protocols are not fully available. The following represents a standard methodology for characterizing the allosteric modulation of muscarinic receptors, based on the techniques cited in the literature for this compound.

4.1 Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes and to characterize its allosteric effects on the binding of an orthosteric ligand (e.g., [3H]NMS).

Materials:

-

Cell membranes from CHO or HEK cells stably expressing human or rat M1, M2, M3, or M4 receptors.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Non-specific binding control: Atropine (B194438) (10 µM).

-

This compound stock solution in DMSO.

-

96-well plates, glass fiber filters, and a liquid scintillation counter.

Procedure (Equilibrium Competition Binding):

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]NMS (typically near its Kd value), and varying concentrations of this compound.

-

Initiate the binding reaction by adding cell membranes (typically 10-20 µg of protein per well).

-

For non-specific binding, add 10 µM atropine instead of this compound.

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data is analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Procedure (Allosteric Cooperativity Assay):

-

Perform competition binding assays with a fixed concentration of an orthosteric agonist (e.g., acetylcholine) against [3H]NMS in the absence and presence of fixed concentrations of this compound.

-

An increase in the potency of the agonist to displace [3H]NMS in the presence of this compound indicates positive cooperativity.

-

The data can be fitted to an allosteric ternary complex model to quantify the cooperativity factor (α).

Signaling Pathways

This compound, through its interaction with muscarinic receptors, can modulate critical intracellular signaling cascades. The M3 receptor, at which this compound acts as an enhancer, is a Gq/11-coupled receptor.

M3 Muscarinic Receptor Signaling Pathway:

-

Agonist Binding: Acetylcholine (ACh) binds to the orthosteric site of the M3 receptor.

-

G-Protein Coupling: The agonist-bound receptor activates the heterotrimeric G-protein Gq/11.

-

PLC Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG and the increased intracellular Ca2+ activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response (e.g., smooth muscle contraction, glandular secretion).

-

Modulation by this compound: this compound binds to an allosteric site on the M3 receptor. As a positive allosteric modulator (enhancer) of ACh affinity, it stabilizes a conformation of the receptor that has a higher affinity for ACh. This leads to a potentiation of the downstream signaling cascade in the presence of the endogenous agonist.

References

- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs of this compound define a second allosteric site on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Exploring the Antiviral Potential of WIN 62,577 Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing threat of SARS-CoV-2 and its emerging variants necessitates the continued exploration of novel antiviral strategies. One promising avenue of research involves the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme critical for the replication of the virus. This technical guide delves into the potential antiviral properties of WIN 62,577, a compound identified as a potent inhibitor of SARS-CoV-2 Mpro. The primary mechanism of action for this compound is believed to be the destabilization of the Mpro dimer interface, a novel approach to disrupting viral replication. This document provides a comprehensive overview of the available data, experimental methodologies, and the proposed mechanism of action for this compound against SARS-CoV-2.

Mechanism of Action: Mpro Dimer Interface Destabilization

The catalytic activity of SARS-CoV-2 Mpro is contingent upon its dimerization. The interface between the two Mpro monomers presents a unique target for therapeutic intervention. This compound has been identified as a compound that likely binds to an allosteric site near this dimer interface. This binding is hypothesized to induce conformational changes that disrupt the critical interactions necessary for the formation of the stable, active Mpro dimer. By preventing or destabilizing dimerization, this compound effectively inhibits the proteolytic activity of Mpro, thereby halting the viral replication cycle.

Below is a diagram illustrating the proposed mechanism of Mpro dimer destabilization by this compound.

Quantitative Data Summary

A study by Singh A, et al. (2025) identified this compound as one of six highly efficacious antiviral compounds against SARS-CoV-2. While the specific IC50 and EC50 values for this compound were not individually reported, the study provided a range for this group of Mpro inhibitors.

| Parameter | Value Range (µM) | Description |

| IC50 (Mpro Inhibition) | 0.64 - 11.98 | The half maximal inhibitory concentration required to inhibit the enzymatic activity of the SARS-CoV-2 main protease. |

| EC50 (Antiviral Activity) | 1.51 - 18.92 | The half maximal effective concentration required to inhibit SARS-CoV-2 replication in in vitro cell-based assays. |

Note: These values represent the range for a group of six compounds, including this compound. The precise values for this compound alone are not publicly available at the time of this writing.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to evaluate the antiviral potential of compounds like this compound. The specific parameters for the study by Singh A, et al. (2025) are not fully available; therefore, these protocols represent standard approaches in the field.

FRET-Based Protease Assay

This assay is used to determine the in vitro inhibitory activity of a compound against the SARS-CoV-2 Mpro.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher) is designed with a cleavage site recognized by Mpro. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured.

General Protocol:

-

Reagents:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., GC376)

-

DMSO (vehicle control)

-

-

Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well or 384-well microplate, add the Mpro enzyme to each well. c. Add the diluted test compound, positive control, or vehicle control to the respective wells. d. Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the FRET substrate to all wells. f. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period (kinetic read).

-

Data Analysis: a. Calculate the initial velocity of the reaction for each well. b. Determine the percentage of Mpro inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Principle: A susceptible cell line is infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The extent of viral replication is then quantified, typically by measuring viral RNA levels (qRT-PCR), viral protein expression (e.g., immunofluorescence), or virus-induced cytopathic effect (CPE).

General Protocol:

-

Materials:

-

Susceptible cell line (e.g., Vero E6, Calu-3, or A549-hACE2)

-

SARS-CoV-2 virus stock

-

Cell culture medium

-

Test compound (this compound)

-

Positive control antiviral (e.g., Remdesivir)

-

Reagents for quantifying viral replication (e.g., RNA extraction kit, qRT-PCR reagents)

-

-

Procedure: a. Seed the susceptible cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted test compound, positive control, or vehicle control. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). e. Incubate the plates for a defined period (e.g., 24-72 hours) at 37°C in a CO2 incubator. f. After incubation, quantify the extent of viral replication using a chosen method (e.g., harvest supernatant for qRT-PCR to measure viral RNA).

-

Data Analysis: a. Determine the level of viral replication for each compound concentration relative to the vehicle control. b. Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. c. A parallel cytotoxicity assay (e.g., CCK-8 or MTS) should be performed to determine the 50% cytotoxic concentration (CC50) of the compound on the same cell line. The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound.

The Dual Role of WIN 62,577 in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of WIN 62,577 in neuronal signaling studies. A compound of significant interest, this compound exhibits a dual pharmacological profile, acting as a species-specific antagonist for the neurokinin-1 (NK1) receptor and as a complex allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide provides a comprehensive overview of its mechanisms of action, quantitative binding affinities, and detailed experimental protocols for its characterization, serving as a vital resource for professionals in neuroscience research and drug development.

Core Concepts: A Tale of Two Receptor Systems

This compound presents a fascinating case of a single molecule interacting with two distinct and crucial neuronal signaling systems: the tachykinin and the cholinergic systems. Its actions are highly specific and context-dependent, making it a valuable tool for dissecting the roles of these systems in various physiological and pathological processes.

Neurokinin-1 (NK1) Receptor Antagonism

This compound is a potent and centrally active antagonist of the rat NK1 receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins. Activation of the NK1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a wide array of neuronal functions including pain transmission, inflammation, and stress responses. The species selectivity of this compound, being active at the rat but not the human NK1 receptor, is a critical consideration for translational research.[1]

Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulation

In addition to its effects on the NK1 receptor, this compound interacts with M1-M4 muscarinic acetylcholine receptors.[2] Unlike a classical competitive antagonist or agonist that binds to the orthosteric site (the binding site for the endogenous ligand, acetylcholine), this compound binds to an allosteric site on the muscarinic receptors. This binding event modulates the receptor's affinity for acetylcholine in a complex manner, exhibiting positive, negative, or neutral cooperativity depending on the receptor subtype.[1] Notably, this compound has been identified as an allosteric enhancer of acetylcholine affinity at the M3 receptor.[1][2] This allosteric modulation offers a nuanced approach to manipulating cholinergic signaling, which is pivotal for learning, memory, and autonomic nervous system regulation.

Quantitative Data Presentation

The following tables summarize the quantitative pharmacological data for this compound at its known neuronal targets.

Table 1: Neurokinin-1 (NK1) Receptor Antagonist Activity

| Parameter | Species | Value | Reference |

| Activity | Rat | Potent Antagonist | [1] |

| Activity | Human | Inactive | [1] |

Further quantitative data such as Ki values for the rat NK1 receptor were not available in the public domain at the time of this review.

Table 2: Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulatory Profile

| Receptor Subtype | Log Affinity Range (for unliganded receptor) | Cooperativity with Acetylcholine (ACh) | Reference |

| M1 | 5.0 - 6.7 | Varies (Positive, Negative, or Neutral) | [1] |

| M2 | 5.0 - 6.7 | Varies (Positive, Negative, or Neutral) | [1] |

| M3 | 5.0 - 6.7 | Positive (Allosteric Enhancer) | [1] |

| M4 | 5.0 - 6.7 | Varies (Positive, Negative, or Neutral) | [1] |

Specific Ki and cooperativity (α) values for each muscarinic receptor subtype are not detailed in the currently available literature.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical framework for studying this compound.

References

Preliminary In Vitro Profile of WIN 62,577: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of WIN 62,577, an investigational compound with notable activity at muscarinic acetylcholine (B1216132) receptors. This document synthesizes available quantitative data, details key experimental protocols, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its pharmacological profile.

Core Pharmacological Activities

This compound is a non-human, rat-specific antagonist of the neurokinin-1 (NK1) receptor.[1] However, its most significant and widely studied in vitro activity in the context of human targets is its interaction with muscarinic acetylcholine receptors (mAChRs).[1] Specifically, this compound acts as an allosteric enhancer of acetylcholine affinity at the M3 receptor subtype.[1]

Additionally, some commercial suppliers have reported that this compound exhibits antiviral activity against SARS-CoV-2. However, at the time of this writing, the primary research publication detailing these findings, including experimental protocols and quantitative data, is not publicly available.

There is currently no available in vitro data on the effects of this compound on cytokine production or other immunomodulatory activities.

Quantitative Data: Allosteric Modulation of Muscarinic Receptors